![molecular formula C8H10N4 B13014033 N-Methyl-1-(pyrrolo[2,1-f][1,2,4]triazin-7-yl)methanamine](/img/structure/B13014033.png)
N-Methyl-1-(pyrrolo[2,1-f][1,2,4]triazin-7-yl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Methyl-1-(pyrrolo[2,1-f][1,2,4]triazin-7-yl)methanamine is a compound that belongs to the class of pyrrolo[2,1-f][1,2,4]triazine derivatives. This class of compounds is known for its diverse biological activities and has been extensively studied for its potential therapeutic applications . The unique structure of pyrrolo[2,1-f][1,2,4]triazine, which includes a bicyclic heterocycle with a bridgehead nitrogen, contributes to its versatility and effectiveness in various biological systems .
Métodos De Preparación
The synthesis of N-Methyl-1-(pyrrolo[2,1-f][1,2,4]triazin-7-yl)methanamine can be achieved through several synthetic routes. One common method involves the synthesis from pyrrole derivatives. This method typically includes the formation of a bromohydrazone intermediate, followed by the formation of a triazinium dicyanomethylide, and subsequent multistep synthesis . Transition metal-mediated synthesis and rearrangement of pyrrolooxadiazines are also employed in the preparation of this compound . Industrial production methods often involve optimization of these synthetic routes to achieve higher yields and purity.
Análisis De Reacciones Químicas
N-Methyl-1-(pyrrolo[2,1-f][1,2,4]triazin-7-yl)methanamine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield corresponding N-oxides, while reduction reactions can produce amine derivatives .
Aplicaciones Científicas De Investigación
N-Methyl-1-(pyrrolo[2,1-f][1,2,4]triazin-7-yl)methanamine has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it has shown potential as a kinase inhibitor, making it a valuable compound in cancer research and treatment . Additionally, it has been studied for its antiviral properties, particularly in the context of RNA viruses . The compound’s versatility and effectiveness in various biological systems make it a valuable tool in scientific research.
Mecanismo De Acción
The mechanism of action of N-Methyl-1-(pyrrolo[2,1-f][1,2,4]triazin-7-yl)methanamine involves its interaction with specific molecular targets and pathways. As a kinase inhibitor, it binds to the active site of kinases, preventing their phosphorylation activity . This inhibition disrupts signaling pathways that are essential for cell proliferation and survival, making it effective in cancer treatment . Additionally, its antiviral activity is attributed to its ability to inhibit RNA-dependent RNA polymerase, thereby preventing viral replication .
Comparación Con Compuestos Similares
N-Methyl-1-(pyrrolo[2,1-f][1,2,4]triazin-7-yl)methanamine is unique compared to other similar compounds due to its specific structural features and biological activities. Similar compounds include other pyrrolo[2,1-f][1,2,4]triazine derivatives such as remdesivir, which is known for its antiviral properties . Other related compounds include kinase inhibitors like avapritinib and BMS-690514, which share similar structural motifs but differ in their specific targets and applications . The uniqueness of this compound lies in its combination of antiviral and anticancer activities, making it a versatile compound in scientific research .
Propiedades
Fórmula molecular |
C8H10N4 |
|---|---|
Peso molecular |
162.19 g/mol |
Nombre IUPAC |
N-methyl-1-pyrrolo[2,1-f][1,2,4]triazin-7-ylmethanamine |
InChI |
InChI=1S/C8H10N4/c1-9-4-7-2-3-8-5-10-6-11-12(7)8/h2-3,5-6,9H,4H2,1H3 |
Clave InChI |
NHDAHKNLJYLKKB-UHFFFAOYSA-N |
SMILES canónico |
CNCC1=CC=C2N1N=CN=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


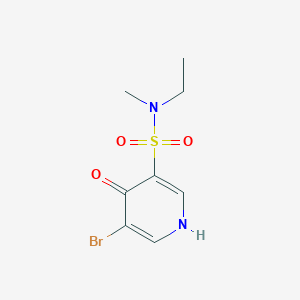
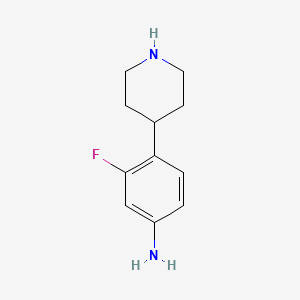
![Ethyl 3-amino-5-bromofuro[2,3-b]pyridine-2-carboxylate](/img/structure/B13013967.png)
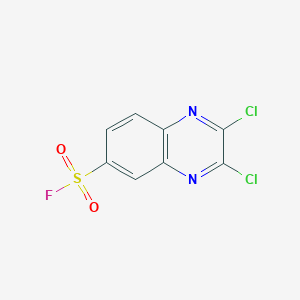
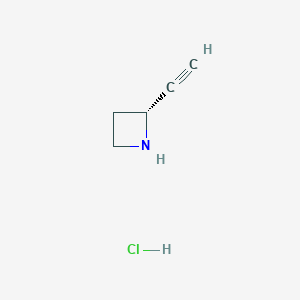

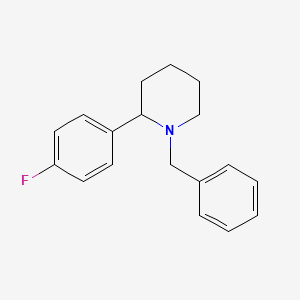

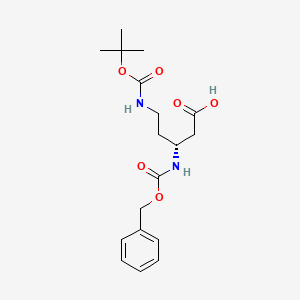


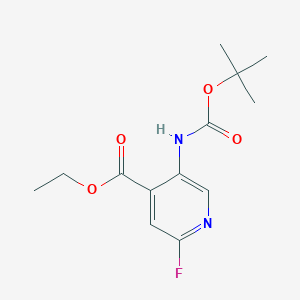

![(1H-Pyrrolo[3,2-c]pyridin-3-yl)methanol](/img/structure/B13014035.png)
